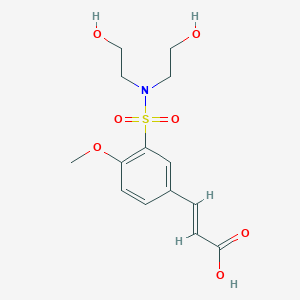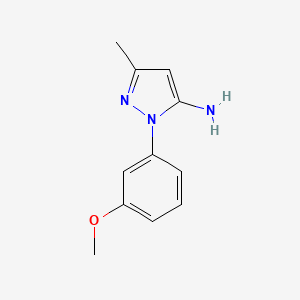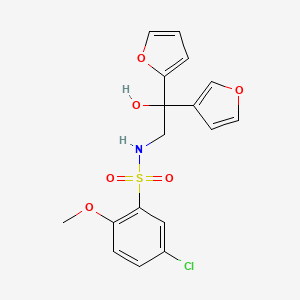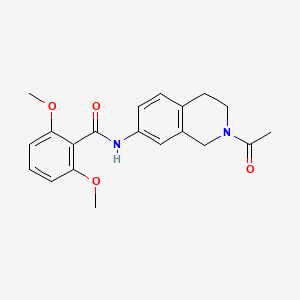
(E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid, also known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of vascular tone, platelet aggregation, and inflammation. BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary arterial hypertension, heart failure, and diabetes.
Scientific Research Applications
Biotechnological Applications
Lactic acid, a key hydroxycarboxylic acid produced from biomass fermentation, serves as a precursor for several valuable chemicals, including acrylic acid. The synthesis of biodegradable polymers and its role as a green chemistry feedstock highlight the compound's biotechnological significance. The production of acrylic acid from lactic acid through chemical and biotechnological routes underscores the potential of using biomass as a sustainable source for valuable chemicals (Gao, Ma, & Xu, 2011).
Industrial and Environmental Relevance
Acrylamide, utilized in polymer production, showcases the industrial relevance of acrylic acid derivatives. The synthesis of polyacrylamide, used in various applications such as water treatment, highlights the chemical's industrial utility. Additionally, the exploration of acrylamide's formation, particularly from asparagine via the Maillard reaction, underscores its environmental and food safety implications (Taeymans et al., 2004).
Anticancer Research
Cinnamic acid derivatives, including compounds structurally related to acrylic acid, have been explored for their anticancer potentials. The reactivity and versatility of cinnamic acids have propelled research into their use as synthetic antitumor agents, underscoring the medicinal research applications of acrylic acid derivatives (De, Baltas, & Bedos-Belval, 2011).
Advanced Materials and Nanotechnology
Research into the grafting of hydroxyethylcellulose, for instance, showcases the application of acrylic acid in creating advanced materials with biomedical applications. The ability to form copolymers with improved properties for drug delivery and stimuli-sensitive hydrogels exemplifies the compound's role in nanotechnology and materials science (Noreen et al., 2020).
Flame Retardancy in Polymers
The development of flame-retardant polyester and vinyl resins using derivatives of acrylic acid, such as brominated and chlorinated compounds, indicates the compound's application in enhancing material safety. The use of acrylic acid derivatives to improve the flame retardancy of polymers showcases their importance in material science and safety (Weil & Levchik, 2004).
properties
IUPAC Name |
(E)-3-[3-[bis(2-hydroxyethyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7S/c1-22-12-4-2-11(3-5-14(18)19)10-13(12)23(20,21)15(6-8-16)7-9-17/h2-5,10,16-17H,6-9H2,1H3,(H,18,19)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOQOTJEYUMWEW-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2718917.png)
![N-[2-(4-Fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)but-2-ynamide](/img/structure/B2718919.png)
![Ethyl 3-[2-(4-fluoroanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2718920.png)

![N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2718925.png)
![1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2718926.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2718927.png)
![ethyl 4-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B2718929.png)
![2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2718930.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2718932.png)
![N-(4-ethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2718933.png)

![N-(2-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2718935.png)
